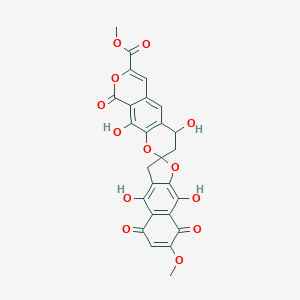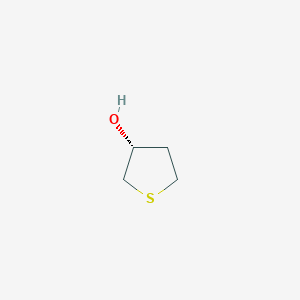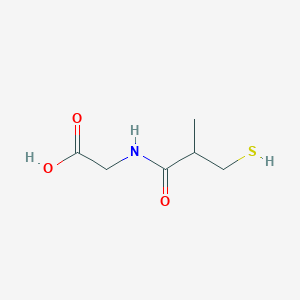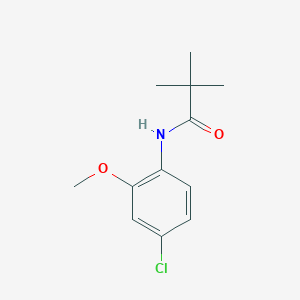
1,1,2-Trifluoro-4,4-dimethylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trifluoro-4,4-dimethylpent-1-en-3-one (TFDP) is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFDP is a colorless liquid that is soluble in organic solvents and has a boiling point of 100-102 °C. In Synthesis Method TFDP can be synthesized through a multistep process starting with the reaction of 3,3,4,4-tetramethylhex-1-ene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions to yield TFDP. The synthesis method for TFDP is well-established and has been optimized to produce high yields of the compound. Scientific Research Applications TFDP has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for imaging of biological systems, and as a potential drug candidate for the treatment of various diseases. TFDP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. Mechanism of Action The mechanism of action of TFDP is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. TFDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. TFDP has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways. Biochemical and Physiological Effects TFDP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TFDP can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFDP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in activated macrophages. In addition, TFDP has been shown to have antimicrobial activity against various bacterial and fungal species. Advantages and Limitations for Lab Experiments TFDP has several advantages for lab experiments, including its high solubility in organic solvents and its stability under various conditions. TFDP can be easily synthesized in large quantities, making it readily available for research purposes. However, TFDP also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely. Future Directions There are several future directions for research on TFDP. One potential area of research is the development of TFDP as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the use of TFDP as a fluorescent probe for imaging of biological systems, which could have applications in the field of molecular imaging. Additionally, further studies are needed to fully understand the mechanism of action of TFDP and its potential side effects.
Propriétés
Numéro CAS |
110784-72-0 |
|---|---|
Nom du produit |
1,1,2-Trifluoro-4,4-dimethylpent-1-en-3-one |
Formule moléculaire |
C7H9F3O |
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
1,1,2-trifluoro-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C7H9F3O/c1-7(2,3)5(11)4(8)6(9)10/h1-3H3 |
Clé InChI |
JOGOQJUREJBXMI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=C(F)F)F |
SMILES canonique |
CC(C)(C)C(=O)C(=C(F)F)F |
Synonymes |
1-Penten-3-one, 1,1,2-trifluoro-4,4-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)











